What is the chemical structure of 3,5-Diphenylisoxazole
What is the chemical structure of 3,5-Diphenylisoxazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 3,5-diphenylisoxazole, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
3,5-Diphenylisoxazole is a heterocyclic aromatic organic compound featuring a central isoxazole ring substituted with phenyl groups at the 3 and 5 positions.
DOT Script for the Chemical Structure of 3,5-Diphenylisoxazole:
Caption: Chemical structure of 3,5-Diphenylisoxazole.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 3,5-diphenylisoxazole is presented in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | 3,5-diphenyl-1,2-oxazole |
| CAS Number | 2039-49-8[1] |
| Molecular Formula | C₁₅H₁₁NO[1] |
| Molecular Weight | 221.26 g/mol [2] |
| Melting Point | 141-142 °C[3] |
| Boiling Point | 396.6 °C at 760 mmHg[4] |
| Density | 1.128 g/cm³[4] |
| Canonical SMILES | c1ccc(cc1)c2cc(=NO2)c3ccccc3 |
| InChI | InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H |
| InChIKey | HECRDSFKLUVCAY-UHFFFAOYSA-N[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H)[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4[3] |
Experimental Protocols for Synthesis
Several synthetic routes for the preparation of 3,5-diphenylisoxazole have been reported. Below are detailed methodologies for two distinct and effective protocols.
Protocol 1: Metal-Free DBU Promoted Regioselective Synthesis[5]
This method describes a metal-free synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter.
Materials:
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Aldoxime (1 mmol)
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N-chlorosuccinimide (NCS) (1.2 mmol)
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Alkyne (1.2 mmol)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)
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N,N-Dimethylformamide (DMF) (3 mL)
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Chilled water
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Ethyl acetate (EtOAc)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a stirred solution of the aldoxime (100 mg, 1 mmol) in DMF (3 mL), add N-chlorosuccinimide (1.2 mmol) at room temperature.
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Stir the reaction mixture for 0.5-1 hour.
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Add DBU (1 mmol) and the alkyne (1.2 mmol) to the reaction mixture.
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Continue stirring for an additional 1-8 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding chilled water.
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Extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous MgSO₄.
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Concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3,5-diphenylisoxazole.
Protocol 2: Synthesis in a Deep Eutectic Solvent[6]
This protocol utilizes a deep eutectic solvent (DES) as a green and efficient medium for the one-pot, three-component synthesis.
Materials:
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Benzaldehyde (2 mmol)
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Phenylacetylene (2 mmol)
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Hydroxylamine (2 mmol)
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Sodium hydroxide (NaOH) (2 mmol)
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N-chlorosuccinimide (NCS) (3 mmol)
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Choline chloride:urea (1:2) deep eutectic solvent (1 mL)
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Water
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Ethyl acetate (EtOAc)
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Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of benzaldehyde (2 mmol) in the choline chloride:urea (1:2) DES (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).
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Stir the resulting mixture at 50 °C for one hour.
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Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.
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Add phenylacetylene (2 mmol) and allow the reaction to proceed for four hours at 50 °C.
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After the reaction is complete, quench with water and extract with ethyl acetate (3 x 5 mL).
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Dry the combined organic phases over anhydrous MgSO₄.
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Evaporate the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain the final product.
Biological Activity and Signaling Pathways
Derivatives of 3,5-diphenylisoxazole have been shown to possess a wide range of biological activities, including antifungal, antioxidant, anti-inflammatory, and anticancer properties.[5] The isoxazole scaffold is a key component in several clinically used drugs.
One area of significant interest is the potential of diaryl isoxazole derivatives as anticancer agents. A study on a series of 3,5-diaryl isoxazole derivatives demonstrated their potential against prostate cancer cells.[6] The lead compound from this study showed high selectivity and was investigated for its binding mode with Ribosomal protein S6 kinase beta-1 (S6K1), a key enzyme in cell growth and proliferation signaling pathways.[6]
The anti-inflammatory properties of isoxazole derivatives are also of note. While not specific to 3,5-diphenylisoxazole, a related dihydroisoxazole derivative has been shown to exert its anti-inflammatory effects by inhibiting the MAPK/NF-κB signaling pathway.[7] This pathway is a crucial regulator of the inflammatory response.
DOT Script for a Simplified MAPK/NF-κB Signaling Pathway:
Caption: A simplified diagram of the MAPK/NF-κB signaling pathway and the potential inhibitory action of isoxazole derivatives.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. Isoxazole,3,5-diphenyl- | CAS#:2039-49-8 | Chemsrc [chemsrc.com]
- 5. saapjournals.org [saapjournals.org]
- 6. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
